molecular formula C22H19NO5 B11596847 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 4-methoxybenzoate

4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 4-methoxybenzoate

Cat. No.: B11596847
M. Wt: 377.4 g/mol
InChI Key: MCDZJWXLFWUNHA-UHFFFAOYSA-N
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Description

4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 4-methoxybenzoate is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 4-methoxybenzoate typically involves multi-step organic reactions

    Formation of the Pyrroloquinoline Core: This step often involves the cyclization of an appropriate precursor, such as a substituted aniline, with a diketone under acidic or basic conditions.

    Introduction of the Dioxo Groups: The dioxo groups can be introduced via oxidation reactions using reagents like potassium permanganate or chromium trioxide.

    Attachment of the Methoxybenzoate Group: This step typically involves esterification, where the pyrroloquinoline intermediate is reacted with 4-methoxybenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzoate group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the dioxo groups, potentially converting them to hydroxyl groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound’s potential biological activities make it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, although specific activities would need to be confirmed through biological assays.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of multiple functional groups allows for the fine-tuning of its pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 4-methoxybenzoate exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The dioxo groups could participate in redox reactions, while the methoxybenzoate moiety might enhance binding affinity to certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 4-fluorobenzoate
  • 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3-(3,4-dimethoxyphenyl)acrylate

Uniqueness

Compared to its analogs, 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 4-methoxybenzoate is unique due to the presence of the methoxybenzoate group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and binding interactions, making it a valuable scaffold for further modifications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C22H19NO5

Molecular Weight

377.4 g/mol

IUPAC Name

(9,11,11-trimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl) 4-methoxybenzoate

InChI

InChI=1S/C22H19NO5/c1-12-11-22(2,3)23-18-16(12)9-15(10-17(18)19(24)20(23)25)28-21(26)13-5-7-14(27-4)8-6-13/h5-11H,1-4H3

InChI Key

MCDZJWXLFWUNHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC(=O)C4=CC=C(C=C4)OC)(C)C

Origin of Product

United States

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